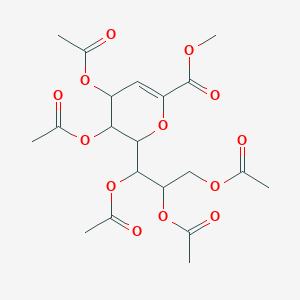![molecular formula C42H51NO16 B12293932 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ナフタセンカルボン酸、2-エチル-1,2,3,4,6,11-ヘキサヒドロ-2,5,7,10-テトラヒドロキシ-6,11-ジオキソ-4-[[2,3,6-トリデオキシ-4-O-[2,6-ジデオキシ-4-O-[(2R,6S)-5,6-ジヒドロ-6-メチル-5-オキソ-2H-ピラン-2-イル]-α-L-リクソ-ヘキソピラノシル]-3-(ジメチルアミノ)-α-L-リクソ-ヘキソピラノシル]オキシ]-,m は、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、その複雑な構造と多様な官能基で知られており、合成化学、医薬品化学、材料科学において注目されています。
準備方法
この化合物の合成には、それぞれ特定の反応条件と試薬を必要とする複数の工程が含まれます。合成経路は通常、ナフタセンコアの調製から始まり、酸化、還元、置換などの反応のシリーズを通してさまざまな官能基を導入します。工業生産方法では、これらの反応を最適化して高収率と高純度を実現することがよくあります。合成で使用される一般的な試薬には、強力な酸化剤、還元剤、および目的の生成物の形成を促進する触媒があります。
化学反応の分析
1-ナフタセンカルボン酸、2-エチル-1,2,3,4,6,11-ヘキサヒドロ-2,5,7,10-テトラヒドロキシ-6,11-ジオキソ-4-[[2,3,6-トリデオキシ-4-O-[2,6-ジデオキシ-4-O-[(2R,6S)-5,6-ジヒドロ-6-メチル-5-オキソ-2H-ピラン-2-イル]-α-L-リクソ-ヘキソピラノシル]-3-(ジメチルアミノ)-α-L-リクソ-ヘキソピラノシル]オキシ]-,m は、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、酸素の添加または水素の除去を含む。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、水素原子を導入することができます。
置換: 化合物の官能基は、ハロゲンや求核試薬などの試薬を使用して、他の基で置換することができます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
この化合物は、次のような科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応の試薬として使用されます。
生物学: この化合物は、その独自の構造により、生体分子と相互作用することができ、生化学的経路とメカニズムの研究に役立ちます。
医学: この化合物は、体内の特定の分子標的に対して相互作用する能力があるため、潜在的な治療用途があります。
産業: この化合物は、ポリマーやナノマテリアルなど、独自の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
この化合物がその効果を発揮するメカニズムには、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の官能基により、これらの標的と水素結合、イオン相互作用、疎水性相互作用を形成することができ、その活性または機能の変化につながります。これらの相互作用に関与する経路は、多くの場合、複雑であり、完全に理解するためには詳細な研究が必要です。
類似の化合物との比較
1-ナフタセンカルボン酸、2-エチル-1,2,3,4,6,11-ヘキサヒドロ-2,5,7,10-テトラヒドロキシ-6,11-ジオキソ-4-[[2,3,6-トリデオキシ-4-O-[2,6-ジデオキシ-4-O-[(2R,6S)-5,6-ジヒドロ-6-メチル-5-オキソ-2H-ピラン-2-イル]-α-L-リクソ-ヘキソピラノシル]-3-(ジメチルアミノ)-α-L-リクソ-ヘキソピラノシル]オキシ]-,m は、次のような他の類似の化合物と比較することができます。
ナフタセン誘導体: これらの化合物は、ナフタセンコア構造を共有していますが、官能基と置換基が異なります。
アントラサイクリン系抗生物質: これらの化合物は、構造が似ており、DNAにインターカレーションする能力があるため、がん治療に使用されます。
テトラサイクリン系抗生物質: これらの化合物も構造的に類似しており、広域スペクトル抗生物質として使用されます。
1-ナフタセンカルボン酸、2-エチル-1,2,3,4,6,11-ヘキサヒドロ-2,5,7,10-テトラヒドロキシ-6,11-ジオキソ-4-[[2,3,6-トリデオキシ-4-O-[2,6-ジデオキシ-4-O-[(2R,6S)-5,6-ジヒドロ-6-メチル-5-オキソ-2H-ピラン-2-イル]-α-L-リクソ-ヘキソピラノシル]-3-(ジメチルアミノ)-α-L-リクソ-ヘキソピラノシル]オキシ]-,m の独自性は、その特定の官能基とその配置にあり、これにより独自の特性と用途が実現します。
類似化合物との比較
1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m can be compared with other similar compounds, such as:
Naphthacene derivatives: These compounds share the naphthacene core structure but differ in their functional groups and substituents.
Anthracycline antibiotics: These compounds have similar structures and are used in cancer treatment due to their ability to intercalate DNA.
Tetracycline antibiotics: These compounds also share structural similarities and are used as broad-spectrum antibiotics.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique properties and applications.
特性
分子式 |
C42H51NO16 |
|---|---|
分子量 |
825.8 g/mol |
IUPAC名 |
methyl (1R,2R,4S)-4-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6S)-4-hydroxy-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28+,29+,30-,35-,39+,40-,42+/m0/s1 |
InChIキー |
QEAUOZOEMLMFLN-QYLSECAWSA-N |
異性体SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@@H]7C=CC(=O)[C@@H](O7)C)O)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



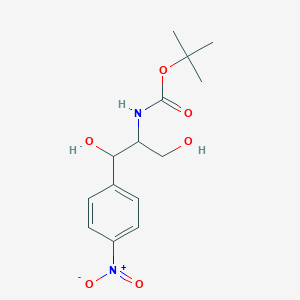
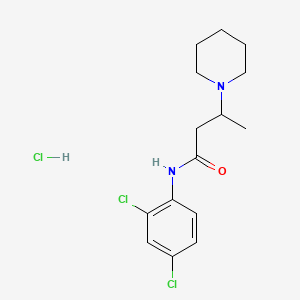
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
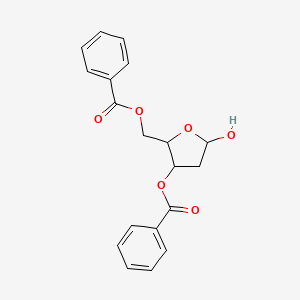
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
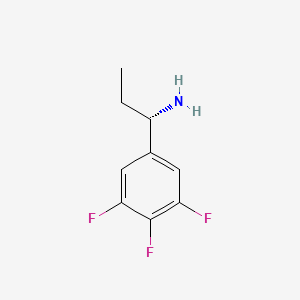
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
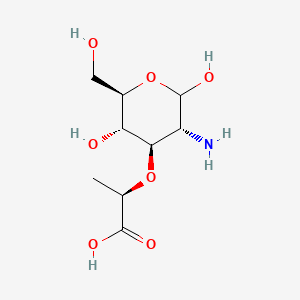
![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
